molecular formula C16H16N2O3 B2483336 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941933-41-1

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2483336
CAS No.: 941933-41-1
M. Wt: 284.315
InChI Key: PEJUKGMCIHKFJF-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a complex organic compound featuring a pyrrolidinone ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the furan ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and have similar biological activities.

    Furan derivatives: Compounds with a furan ring exhibit comparable chemical reactivity and can be used in similar applications.

    Phenyl derivatives: These compounds have a phenyl group and are often used in medicinal chemistry for their pharmacological properties.

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a pyrrolidinone moiety. The molecular formula is C16H18N2O2C_{16}H_{18}N_2O_2 with a molecular weight of 270.33 g/mol.

This compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been shown to affect the cell cycle and induce apoptosis in certain cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, likely through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibiotic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan or pyrrolidinone moieties can significantly influence its pharmacological properties.

Modification Effect on Activity
Substitution on furan ringAltered binding affinity to target proteins
Variation in the amide side chainEnhanced potency against specific cancer types

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM) compared to untreated controls. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c and activated caspases.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages. The findings showed that this compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications that increase lipophilicity have been shown to improve cellular uptake and bioavailability.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-10-12(17-16(20)14-4-3-9-21-14)6-7-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJUKGMCIHKFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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